molecular formula C7H5N3O2 B5408481 2,1,3-benzoxadiazol-4-ylformamide

2,1,3-benzoxadiazol-4-ylformamide

Cat. No.: B5408481
M. Wt: 163.13 g/mol
InChI Key: WCKATVHXOABQQJ-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazol-4-ylformamide is a heterocyclic compound featuring a benzoxadiazole core fused with a formamide functional group. The benzoxadiazole system consists of a benzene ring fused to a 1,2,5-oxadiazole moiety, which contributes to its electronic and structural uniqueness. The formamide substituent at the 4-position introduces hydrogen-bonding capability, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-4H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKATVHXOABQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Physical State
2,1,3-Benzoxadiazol-4-ylformamide Benzoxadiazole (O,N) Formamide (-NHCHO) at C4 ~193.15* Solid (predicted)
3-(7-Chloro-[2,1,3]benzoxadiazol-4-ylamino)-propionyl]-phthalazine Benzoxadiazole (O,N) Chlorine (-Cl), propionyl-phthalazine 397.84 Off-white solid
5-(4-Bromophenyl)-1,3,4-oxadiazole derivatives 1,3,4-Oxadiazole (N,N,O) Bromophenyl, benzyl/ethyl groups 462.3–476.4 Yellow oils

*Calculated based on molecular formula C₇H₅N₃O₂.

Key Observations :

  • Stability : Unlike 1,3,4-oxadiazole derivatives (e.g., 5c–5e in ), benzoxadiazoles exhibit greater aromatic stabilization due to the fused benzene ring, reducing susceptibility to ring-opening reactions.

Spectral and Reactivity Profiles

Table 2: Comparative Spectral Data

Compound IR (cm⁻¹) NMR (δ ppm, DMSO) Reactivity Notes
2,1,3-Benzoxadiazol-4-ylformamide Predicted: ~1680–1700 (C=O), ~3200 (N-H) Formamide NH: ~8.0 (s); aromatic H: 6.0–7.9 Susceptible to hydrolysis under acidic conditions
Compound 5 1737 (imid C=O), 1693 (amide C=O) Ar-H: 6.0–7.9; NH: 8.0 (s) Stable under ambient conditions
5c 1705 (C=O), 1606 (C=N) Benzaldehyde H: ~10.0 (s) Reactive toward nucleophiles at aldehyde

Key Observations :

  • IR Spectroscopy : The formamide group in the target compound is expected to show distinct C=O and N-H stretches, overlapping with benzoxadiazole ring vibrations (~1591–1612 cm⁻¹) .
  • Reactivity : Unlike 1,3,4-oxadiazole derivatives with aldehyde groups (e.g., 5c–5e), the formamide substituent in the target compound may participate in intramolecular hydrogen bonding, reducing electrophilicity .

Critical Analysis of Divergent Evidence

  • Stability of Oxadiazole Derivatives : highlights that 3-benzoyl-5-phenyl-oxadiazole undergoes isomerization at its melting point, whereas benzoxadiazoles (e.g., Compound 5 ) show thermal stability up to 462 K. This underscores the role of fused aromatic systems in enhancing stability .
  • Synthetic Yields : 1,3,4-Oxadiazole derivatives (e.g., 5c–5e) exhibit high yields (83–88%), while benzoxadiazole derivatives (e.g., Compound 5 ) show moderate yields (56%), likely due to steric and electronic challenges in functionalizing the benzoxadiazole core .

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